molecular formula C3H8ClNO2S B1582600 N-(2-chloroethyl)methanesulfonamide CAS No. 21896-59-3

N-(2-chloroethyl)methanesulfonamide

Cat. No. B1582600
CAS RN: 21896-59-3
M. Wt: 157.62 g/mol
InChI Key: HLEGMLHPZDVLQL-UHFFFAOYSA-N
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Description

“N-(2-chloroethyl)methanesulfonamide” is a chemical compound with the molecular formula C3H8ClNO2S . It has a molecular weight of 157.62 . The compound is typically stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The InChI code for “N-(2-chloroethyl)methanesulfonamide” is 1S/C3H8ClNO2S/c1-8(6,7)5-3-2-4/h5H,2-3H2,1H3 . This code provides a specific representation of the molecule’s structure. Unfortunately, a detailed structural analysis is not available in the retrieved resources.


Physical And Chemical Properties Analysis

“N-(2-chloroethyl)methanesulfonamide” is a liquid at room temperature . It has a density of 1.321g/cm³ . More specific physical and chemical properties such as boiling point, flash point, and solubility are not available in the retrieved resources.

Scientific Research Applications

  • Summary of the Application: N-(2-Chloroethyl)-N-nitrosoureas, which include compounds like carmustine (BCNU) and lomustine, are used in critical cases of brain tumors or leukemia . These compounds are very toxic in nature . The N-(2-chloroethyl)methanesulfonamide seems to be a part of this family of compounds.
  • Methods of Application or Experimental Procedures: The mechanistic pathways of these compounds project the generation of isocyanates along with [–N N–CH 2 –CH 2 –Cl] + OH − which, due to its reactivity, will breakdown further to produce DNA adducts and various other metabolites . Almost all of the literature predicting the mechanism does not discuss nitric oxide (NO) release as one of the viable mechanistic pathways for these N - (2-chloroethyl)- N -nitrosoureas .
  • Results or Outcomes: Studies with two aromatic N - (2-chloroethyl)- N -nitrosoureas show that NO release may be a facile pathway for their activity . Initial studies of the cytotoxicity against two different cancer cell lines show that they are quite efficient even under hypoxic conditions, compared to the clinical compound BCNU, based on the results on human breast (MCF-7) and lung (A549) adeno carcinoma cell lines . The IC 50 values range from about 38–95 μM .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) . Precautionary measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and using only in a well-ventilated area .

properties

IUPAC Name

N-(2-chloroethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO2S/c1-8(6,7)5-3-2-4/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEGMLHPZDVLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176298
Record name N-(2-Chloroethyl)methanesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloroethyl)methanesulfonamide

CAS RN

21896-59-3
Record name N-(2-Chloroethyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21896-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloroethyl)methanesulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021896593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chloroethyl)methanesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloroethyl)methanesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
BA Kowalczyk, Robinson… - Organic Process Research …, 2001 - ACS Publications
Sulamserod hydrochloride is a potent 5-HT 4 receptor antagonist and was a clinical candidate for the treatment of gastrointestinal disorders. Process development of the fairly long …
Number of citations: 8 pubs.acs.org
A Suda, K Kawasaki, S Komiyama, Y Isshiki… - Bioorganic & medicinal …, 2014 - Elsevier
A novel series of 2-amino-1,3,5-triazines bearing a tricyclic moiety as heat shock protein 90 (Hsp90) inhibitors is described. Molecular design was performed using X-ray cocrystal …
Number of citations: 43 www.sciencedirect.com
ML López-Rodrı́guez, B Benhamú, A Viso… - Bioorganic & medicinal …, 1999 - Elsevier
New benzimidazole-4-carboxamides 1–16 and -carboxylates 17–26 were synthesized and evaluated for binding affinity at serotonergic 5-HT 4 and 5-HT 3 receptors in the CNS. Most of …
Number of citations: 39 www.sciencedirect.com
I Mejdrová, D Chalupská, M Kögler… - Journal of medicinal …, 2015 - ACS Publications
Phosphatidylinositol 4-kinase IIIβ is a cellular lipid kinase pivotal to pathogenesis of various RNA viruses. These viruses hijack the enzyme in order to modify the structure of intracellular …
Number of citations: 57 pubs.acs.org

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